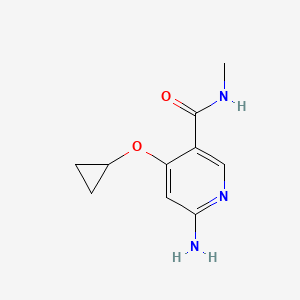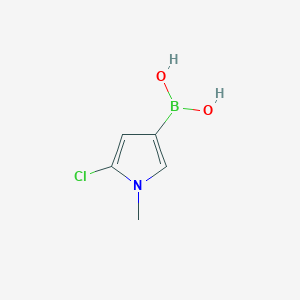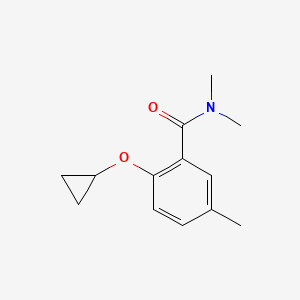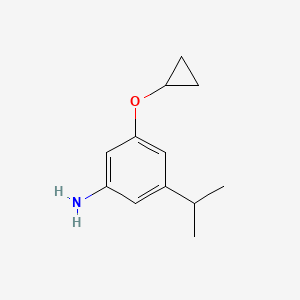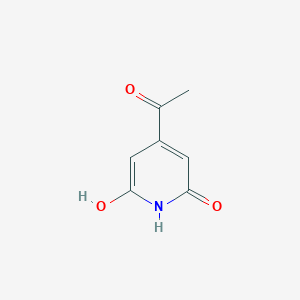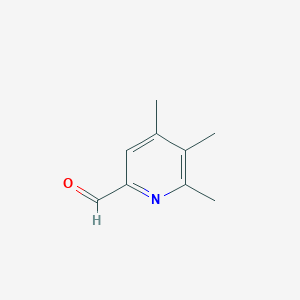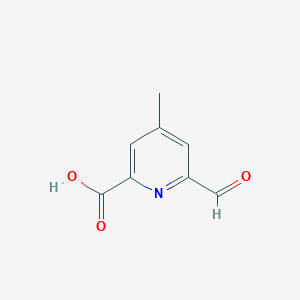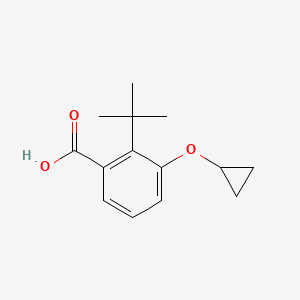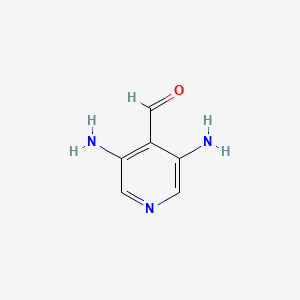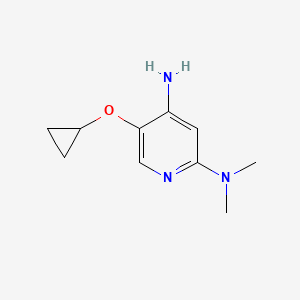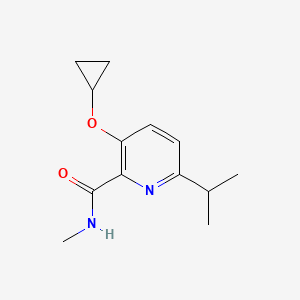
2-(4-Bromo-6-chloropyridin-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-6-chloropyridin-2-YL)ethanamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with bromine and chlorine atoms, and an ethanamine group attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-6-chloropyridin-2-YL)ethanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method involves the bromination and chlorination of pyridine to obtain 2-Bromo-6-chloropyridine . This intermediate can then be reacted with ethylenediamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-6-chloropyridin-2-YL)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The ethanamine group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different amine or alcohol derivatives.
Scientific Research Applications
2-(4-Bromo-6-chloropyridin-2-YL)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-6-chloropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-chloropyridine
- 2-(4-Bromo-2,3,6,7-tetrahydrofuro 2,3-fbenzofuran-8-yl)ethanamine
Uniqueness
2-(4-Bromo-6-chloropyridin-2-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethanamine group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H8BrClN2 |
|---|---|
Molecular Weight |
235.51 g/mol |
IUPAC Name |
2-(4-bromo-6-chloropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8BrClN2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1-2,10H2 |
InChI Key |
ROVPFDLOWJFWDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCN)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


